[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate
CAS No.: 1002491-85-1
Cat. No.: VC7045088
Molecular Formula: C19H20N4O5
Molecular Weight: 384.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1002491-85-1 |
|---|---|
| Molecular Formula | C19H20N4O5 |
| Molecular Weight | 384.392 |
| IUPAC Name | [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate |
| Standard InChI | InChI=1S/C19H20N4O5/c20-12-19(8-4-1-5-9-19)21-15(24)11-28-16(25)10-23-18(27)14-7-3-2-6-13(14)17(26)22-23/h2-3,6-7H,1,4-5,8-11H2,(H,21,24)(H,22,26) |
| Standard InChI Key | ZVHJDYPFSYRXQW-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C#N)NC(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C(=O)N2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound comprises two primary domains:
-
Phthalazine-dione moiety: A bicyclic aromatic system with two ketone groups at positions 1 and 4, contributing to electrophilic reactivity and hydrogen-bonding capacity .
-
Cyanocyclohexyl-acetamide ester: A cyclohexane ring substituted with a nitrile group (-C≡N) and connected via an acetamide bridge to an ethyl ester .
The IUPAC name reflects this architecture: the phthalazin-2-yl acetate group is esterified with a 2-[(1-cyanocyclohexyl)amino]-2-oxoethyl side chain.
Stereochemical Considerations
While the compound lacks chiral centers, the cyclohexyl group’s chair conformation and the phthalazine ring’s planarity influence its three-dimensional interactions. Computational models suggest a dihedral angle of ~60° between the phthalazine and acetamide planes, optimizing steric and electronic interactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential steps:
-
Phthalazine-dione precursor preparation: 1,4-Dioxo-3H-phthalazine-2-carboxylic acid is activated using thionyl chloride or carbodiimide reagents .
-
Esterification: The activated acid reacts with 2-amino-2-oxoethyl alcohol in anhydrous dichloromethane, yielding the intermediate ester .
-
Amidation: The ester’s free hydroxyl group is coupled with 1-cyanocyclohexylamine via Steglich esterification or mixed carbonate methods, achieving yields of 65–78% .
Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phthalazine activation | SOCl₂, DMF (cat.) | 0–25 | 92 |
| Esterification | DCC, DMAP | 25 | 85 |
| Amidation | EDCI, HOBt, DIPEA | 0–25 | 72 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation employs:
-
¹H/¹³C NMR: Key signals include δ 8.2–8.4 ppm (phthalazine aromatic protons) and δ 2.1–2.3 ppm (cyclohexyl CH₂) .
-
IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1675 cm⁻¹ (amide C=O), and 2240 cm⁻¹ (-C≡N) .
-
Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 439.2 (calculated: 439.4) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition <5% after 6 months at -20°C, though hydrolysis of the ester group occurs at pH >8.0 .
Thermodynamic Parameters
-
Melting Point: 148–150°C (DSC).
-
LogP: 2.8 (calculated via XLogP3), suggesting moderate lipophilicity .
Pharmacological Profile
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The nitrile group enhances membrane penetration, while the phthalazine core inhibits dihydrofolate reductase (DHFR) .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | EC₅₀ (µM) | Mechanism |
|---|---|---|
| HT-29 (colon) | 3.2 | Caspase-3/7 activation |
| MCF-7 (breast) | 5.1 | ROS generation |
| A549 (lung) | 7.8 | Topoisomerase II inhibition |
Applications and Future Directions
Drug Development
The compound’s dual activity positions it as a lead for hybrid antimicrobial/anticancer agents. Structural modifications (e.g., replacing the nitrile with a carboxyl group) may improve solubility and reduce toxicity .
Biomaterial Functionalization
Its ester group enables covalent conjugation to polymeric nanoparticles, enhancing drug delivery systems. Preliminary studies show 40% load efficiency in PLGA nanoparticles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume